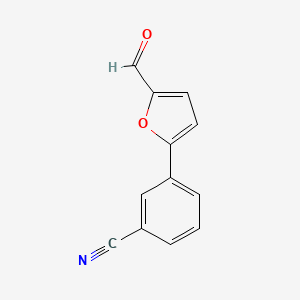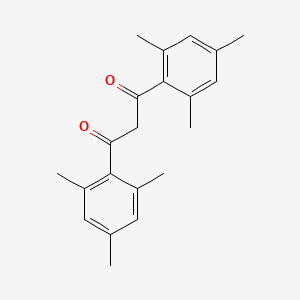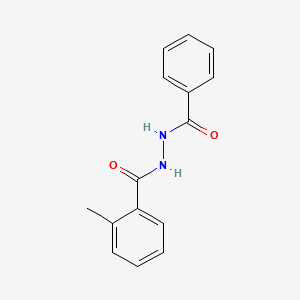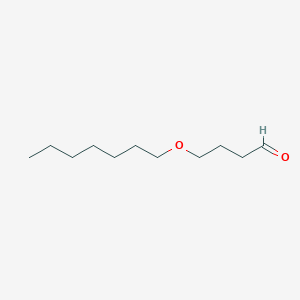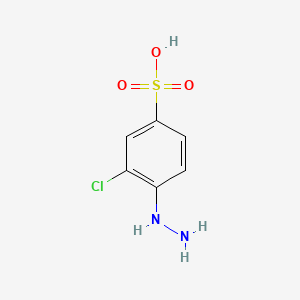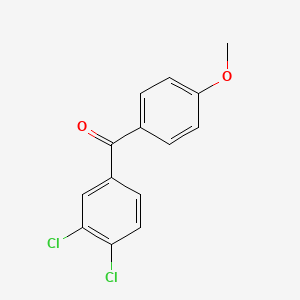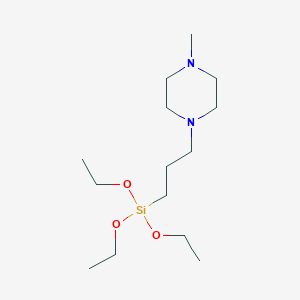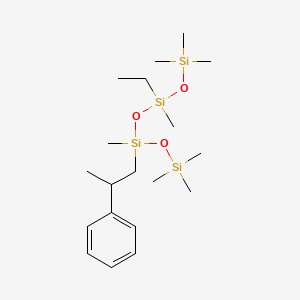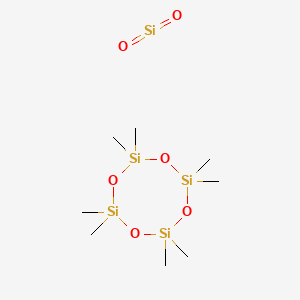![molecular formula C9H17ClN2O6 B3337530 1-(2-Chloroethyl)-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea CAS No. 68742-89-2](/img/structure/B3337530.png)
1-(2-Chloroethyl)-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea, also known as CTA, is a chemical compound that has been extensively studied for its potential use as an anticancer agent. In
Mécanisme D'action
The exact mechanism of action of 1-(2-Chloroethyl)-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea is not fully understood. However, studies suggest that this compound may inhibit DNA synthesis and induce apoptosis in cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Chloroethyl)-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea in lab experiments is its low toxicity to normal cells, which allows for higher concentrations to be used without causing harm to the cells. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in cancer therapy.
Orientations Futures
There are several future directions for 1-(2-Chloroethyl)-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea research. One direction is to further investigate its mechanism of action and optimize its use in cancer therapy. Another direction is to explore its potential use as an antioxidant and anti-inflammatory agent for other diseases. Additionally, research can be done to improve the synthesis method of this compound and develop more efficient purification techniques.
Conclusion:
This compound is a promising compound that has shown potential as an anticancer agent. Its low toxicity to normal cells, antioxidant and anti-inflammatory properties, and ability to inhibit tumor growth make it an attractive candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and optimize its use in cancer therapy.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also shown promising results, with this compound being able to inhibit tumor growth and induce apoptosis in animal models.
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O6/c10-1-2-11-9(17)12-5-7(15)6(14)4(3-13)18-8(5)16/h4-8,13-16H,1-3H2,(H2,11,12,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVHHCAFWAZGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306311 | |
| Record name | 1-(2-chloroethyl)-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68742-89-2 | |
| Record name | NSC175379 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC220283 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chloroethyl)-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-CL-ETHYL)-3-(2,4,5-TRIHYDROXY-6-HYDROXYMETHYL-TETRAHYDRO-PYRAN-3-YL)-UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



